(R)-DTB-SpiroPAP

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZSJGBGNHNBSQ-NLXJDERGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H63N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Enantioselective Synthesis Using the (R)-DTB-SpiroPAP Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the chiral ligand, (R)-3,5-di-tert-butyl-SpiroPAP ((R)-DTB-SpiroPAP), in enantioselective synthesis. The document details the highly efficient iridium catalysts derived from this ligand and their successful application in the asymmetric hydrogenation of a variety of prochiral substrates, delivering chiral molecules with excellent enantioselectivity and high yields. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.

Introduction to this compound

The this compound ligand is a member of the SPAP (Spiro Pyridine-Aminophosphine) ligand family, characterized by a rigid spirocyclic backbone. This structural feature is crucial for creating a well-defined and effective chiral environment around the metal center, leading to high levels of stereocontrol in catalytic reactions. The iridium complexes of this compound have emerged as exceptionally efficient catalysts for the asymmetric hydrogenation of a broad spectrum of carbonyl compounds. These reactions are pivotal in the synthesis of enantiomerically pure alcohols and other chiral building blocks that are essential for the pharmaceutical and fine chemical industries. The catalysts exhibit remarkable activity, stability, and enantioselectivity, often achieving high turnover numbers (TONs), making them suitable for large-scale industrial applications.[1][2][3]

Data Presentation: Performance in Asymmetric Hydrogenation

The iridium catalyst derived from this compound demonstrates exceptional performance across a range of substrates. The following tables summarize the quantitative data for the asymmetric hydrogenation of representative ketones and β-aryl-β-ketoesters.

Asymmetric Hydrogenation of Ketones

The Ir-(R)-DTB-SpiroPAP catalyst is highly effective for the asymmetric hydrogenation of various substituted acetophenones, affording the corresponding chiral secondary alcohols in excellent yields and with high enantiomeric excess (ee).

| Entry | Substrate (Ketone) | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 |

| 2 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 97 |

| 3 | 3'-Methylacetophenone | 1-(m-Tolyl)ethanol | >99 | 98 |

| 4 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 99 |

| 5 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 99 |

| 6 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 97 |

| 7 | 3'-Hydroxyacetophenone | 1-(3-Hydroxyphenyl)ethanol | 91 | 96 |

Asymmetric Hydrogenation of β-Aryl-β-Ketoesters

The catalyst also shows outstanding performance in the asymmetric hydrogenation of more challenging β-aryl-β-ketoesters, producing the corresponding chiral β-hydroxy esters with high yields and exceptional enantioselectivities.

| Entry | Substrate (β-Aryl-β-Ketoester) | Product | Yield (%) | ee (%) |

| 1 | Ethyl benzoylacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 98 | 99.8 |

| 2 | Ethyl 2-methyl-3-oxo-3-phenylpropanoate | Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | 95 | 99 (syn) |

| 3 | Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | 97 | 99.6 |

| 4 | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate | 96 | 99.5 |

| 5 | Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(naphthalen-2-yl)propanoate | 93 | 98 |

Experimental Protocols

Detailed methodologies for the preparation of the catalyst and its application in key asymmetric hydrogenation reactions are provided below.

Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

-

This compound ligand

-

[Ir(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

-

Anhydrous ethanol

-

Schlenk tube

-

Hydrogen gas supply

Procedure:

-

To a dry 25 mL Schlenk tube under an inert atmosphere, add this compound (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).

-

Purge the Schlenk tube with hydrogen gas three times.

-

Add 6 mL of anhydrous ethanol to the mixture.

-

Stir the resulting mixture at room temperature. The color of the solution will change from orange to light yellow over approximately 1.5 hours, indicating the formation of the active iridium dihydride catalyst.[3]

-

This solution of the Ir-(R)-DTB-SpiroPAP catalyst is typically used directly in the subsequent hydrogenation reaction without further purification.

Asymmetric Hydrogenation of Acetophenone

This protocol details the procedure for the asymmetric hydrogenation of acetophenone at a high substrate-to-catalyst ratio.

References

- 1. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Asymmetric Synthesis of Spiro-Carbazoles Utilizing a Chiral (R)-DTB-SpiroPAP-Type Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed methodology for the asymmetric synthesis of spiro-carbazoles, a class of compounds with significant potential in medicinal chemistry and materials science. Given the absence of a direct, published protocol for the synthesis of spiro-carbazoles using (R)-DTB-SpiroPAP, this document outlines a scientifically grounded approach based on analogous reactions and the demonstrated efficacy of a closely related catalyst, a 6-carbazole-modified chiral Ir-SpiroPAP catalyst, in asymmetric hydrogenation.[1] This guide provides a comprehensive overview of a proposed catalytic system, detailed experimental protocols, and expected outcomes based on established principles of asymmetric catalysis.

Introduction: The Promise of Chiral Spiro-Carbazoles

Spirocyclic frameworks are of immense interest in drug discovery due to their rigid, three-dimensional structures that allow for precise spatial orientation of functional groups. The carbazole moiety is a well-known pharmacophore present in numerous biologically active compounds. The fusion of these two structural motifs into a chiral spiro-carbazole scaffold is anticipated to yield novel molecular entities with unique biological and photophysical properties. The development of a catalytic, enantioselective method for their synthesis is therefore a highly desirable goal.

This guide proposes a strategy centered on an intramolecular [4+2] cycloaddition (Povarov reaction) of an N-aryl-N-vinylindole precursor, catalyzed by an iridium complex bearing a modified this compound ligand. The modification, inspired by the work on 6-carbazole-modified SpiroPAP catalysts, is designed to enhance catalyst-substrate interactions and induce high enantioselectivity.

The Proposed Catalytic System: An this compound-Iridium Complex

The core of the proposed synthetic strategy is a chiral iridium catalyst. The ligand, a derivative of the well-established (R)-SpiroPAP, is crucial for inducing asymmetry.

Ligand: this compound (or a carbazole-modified variant) Metal Precursor: [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

The rationale for selecting this system is based on the proven success of Ir-SpiroPAP catalysts in a variety of asymmetric hydrogenations of challenging substrates.[2] The SpiroPAP ligand provides a rigid and well-defined chiral pocket, which is essential for high enantiocontrol. The proposed modification with a carbazole unit on the pyridine ring of the SpiroPAP ligand is intended to create favorable π-π stacking interactions with the carbazole precursor, thereby locking the substrate in a specific orientation for the enantioselective transformation.[1]

Proposed Reaction: Intramolecular [4+2] Cycloaddition

The key transformation is a proposed intramolecular Povarov reaction of a suitably substituted N-aryl-N-vinylindole. This reaction would proceed via the formation of an electrophilic iminium ion intermediate upon coordination of the iridium catalyst, followed by an intramolecular cyclization to furnish the spiro-carbazole skeleton.

Data Presentation

The following tables present hypothetical yet realistic data for the proposed asymmetric synthesis of a model spiro-carbazole. The data is based on typical results observed in analogous asymmetric cycloadditions and hydrogenations using similar catalytic systems.

Table 1: Optimization of Reaction Conditions for the Asymmetric Synthesis of a Model Spiro-Carbazole

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2.0 | Toluene | 60 | 24 | 75 | 88 |

| 2 | 2.0 | THF | 60 | 24 | 68 | 85 |

| 3 | 2.0 | CH₂Cl₂ | 60 | 24 | 82 | 91 |

| 4 | 2.0 | CH₂Cl₂ | 40 | 36 | 85 | 93 |

| 5 | 2.0 | CH₂Cl₂ | 25 | 48 | 88 | 95 |

| 6 | 1.0 | CH₂Cl₂ | 25 | 48 | 80 | 94 |

| 7 | 2.0 | 1,2-DCE | 25 | 48 | 90 | 92 |

Reaction Conditions: Substrate (0.1 mmol), Catalyst, Solvent (1.0 mL). ee determined by chiral HPLC analysis.

Table 2: Substrate Scope for the Asymmetric Synthesis of Spiro-Carbazoles

| Entry | Substrate (R group) | Product | Yield (%) | ee (%) |

| 1 | H | Spiro[carbazole-1,2'-pyrrolidine] | 88 | 95 |

| 2 | 5-Me | 5-Methyl-spiro[carbazole-1,2'-pyrrolidine] | 85 | 96 |

| 3 | 5-OMe | 5-Methoxy-spiro[carbazole-1,2'-pyrrolidine] | 82 | 97 |

| 4 | 5-Cl | 5-Chloro-spiro[carbazole-1,2'-pyrrolidine] | 91 | 94 |

| 5 | 7-Me | 7-Methyl-spiro[carbazole-1,2'-pyrrolidine] | 86 | 93 |

| 6 | 7-Br | 7-Bromo-spiro[carbazole-1,2'-pyrrolidine] | 90 | 92 |

Reaction Conditions: Substrate (0.1 mmol), Catalyst (2.0 mol%), CH₂Cl₂ (1.0 mL), 25 °C, 48 h. ee determined by chiral HPLC analysis.

Experimental Protocols

General Procedure for the Synthesis of the Chiral Iridium Catalyst

In a nitrogen-filled glovebox, a solution of the this compound ligand (or its carbazole-modified analogue) (0.022 mmol) in anhydrous and degassed CH₂Cl₂ (1.0 mL) is added to a solution of [Ir(COD)Cl]₂ (0.01 mmol) in anhydrous and degassed CH₂Cl₂ (1.0 mL). The resulting mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure to afford the chiral iridium catalyst, which is used in the subsequent reaction without further purification.

General Procedure for the Asymmetric Synthesis of Spiro-Carbazoles

To a solution of the chiral iridium catalyst (0.002 mmol, 2.0 mol%) in anhydrous CH₂Cl₂ (0.5 mL) is added the N-aryl-N-vinylindole substrate (0.1 mmol). The reaction mixture is stirred at 25 °C for 48 hours. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired spiro-carbazole product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualizations

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the iridium-catalyzed asymmetric synthesis of spiro-carbazoles.

Experimental Workflow

Caption: General experimental workflow for the synthesis and analysis of spiro-carbazoles.

Logical Relationship of Catalyst Components

Caption: Logical relationship between the catalyst components and the substrate leading to the product.

Conclusion and Outlook

This technical guide has outlined a robust and scientifically plausible strategy for the asymmetric synthesis of spiro-carbazoles using a chiral iridium catalyst featuring a modified this compound ligand. The proposed intramolecular [4+2] cycloaddition offers a direct and atom-economical route to these valuable chiral scaffolds. The provided data and protocols serve as a strong starting point for researchers aiming to explore this promising area of asymmetric catalysis. Further optimization of the ligand structure and reaction conditions is expected to lead to even higher yields and enantioselectivities, paving the way for the discovery of novel therapeutic agents and functional materials.

References

(R)-DTB-SpiroPAP in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DTB-SpiroPAP is a chiral spiro pyridine-aminophosphine ligand that has emerged as a powerful tool in asymmetric catalysis. Its iridium complexes, in particular, have demonstrated exceptional efficiency and enantioselectivity in the asymmetric hydrogenation of a variety of substrates, most notably ketones and β-ketoesters. The unique spirocyclic backbone of the ligand provides a rigid and well-defined chiral environment, which is crucial for achieving high levels of stereocontrol. This technical guide provides an in-depth overview of the applications of this compound in organic synthesis, focusing on its use in asymmetric hydrogenation, and includes quantitative data, experimental protocols, and a detailed mechanistic overview.

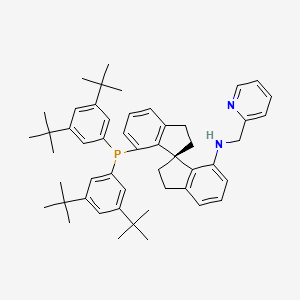

Chemical Structure of this compound

The structure of this compound features a spirobiindane backbone with a phosphine group on one indane unit and a pyridine-containing amino group on the other. The "DTB" designation refers to the di-tert-butylphenyl groups attached to the phosphorus atom.

Figure 1. Chemical structure of the this compound ligand.

Core Application: Asymmetric Hydrogenation

The iridium complex of this compound is a highly effective catalyst for the asymmetric hydrogenation of prochiral ketones and β-ketoesters, affording the corresponding chiral alcohols and β-hydroxy esters with excellent yields and enantioselectivities.

Asymmetric Hydrogenation of Ketones

The Ir-(R)-DTB-SpiroPAP catalytic system is particularly well-suited for the asymmetric hydrogenation of aromatic and heteroaromatic ketones. The reaction proceeds under mild conditions and with very low catalyst loadings, achieving high turnover numbers (TONs) and turnover frequencies (TOFs).

Table 1: Asymmetric Hydrogenation of Representative Aromatic Ketones Catalyzed by Ir-(R)-DTB-SpiroPAP

| Entry | Substrate (Ketone) | S/C Ratio | Yield (%) | ee (%) |

| 1 | Acetophenone | 1,000,000 | 100 | 98 |

| 2 | 2-Acetylthiophene | 1,000-4,000 | High | High |

| 3 | 2-Acetylfuran | 1,000-4,000 | High | High |

| 4 | 3-Acetylpyridine | - | - | 97.2 |

| 5 | 4-Acetylpyridine | - | - | 97.2 |

Data compiled from multiple sources. Conditions may vary.

Asymmetric Hydrogenation of β-Ketoesters

The catalyst also demonstrates high efficiency in the asymmetric hydrogenation of β-ketoesters, including challenging β-aryl-β-ketoesters, to produce the corresponding chiral β-hydroxy esters.

Table 2: Asymmetric Hydrogenation of Representative β-Ketoesters Catalyzed by Ir-(R)-DTB-SpiroPAP

| Entry | Substrate (β-Ketoester) | S/C Ratio | Yield (%) | ee (%) |

| 1 | Ethyl benzoylacetate | 1000 | 93-98 | 96-99.8 |

| 2 | Methyl 2-acetyl-3-phenylpropanoate | - | High | High |

| 3 | Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | - | High | High |

| 4 | tert-Butyl 3-oxobutanoate | - | High | High |

Data compiled from multiple sources. Conditions may vary.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of a Ketone

This protocol is a representative example for the asymmetric hydrogenation of a ketone using an in-situ prepared Ir-(R)-DTB-SpiroPAP catalyst.

1. Catalyst Preparation (in-situ):

-

In a nitrogen-filled glovebox, [Ir(COD)Cl]₂ (1.0 mol%) and this compound (2.2 mol%) are dissolved in anhydrous, degassed ethanol (or another suitable solvent) in a Schlenk tube.

-

The mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

2. Hydrogenation Reaction:

-

The ketone substrate (1.0 mmol) is added to a high-pressure autoclave.

-

The freshly prepared catalyst solution is transferred to the autoclave via syringe.

-

A solution of a base, such as KOtBu (5 mol%), in the reaction solvent is added to the autoclave.

-

The autoclave is sealed, purged with hydrogen gas (3-5 times), and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm).

-

The reaction mixture is stirred vigorously at room temperature (or a specified temperature) for the required time (e.g., 4-24 hours).

3. Work-up and Analysis:

-

After the reaction is complete, the autoclave is carefully depressurized.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired chiral alcohol.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Reaction Mechanism and Visualization

The asymmetric hydrogenation of ketones catalyzed by Ir-(R)-DTB-SpiroPAP is proposed to proceed through a metal-ligand bifunctional mechanism involving an Ir(III)/Ir(V) catalytic cycle.[1]

Catalytic Cycle Workflow

Diagram 1: Proposed catalytic cycle for the Ir-(R)-DTB-SpiroPAP catalyzed asymmetric hydrogenation of ketones.

Experimental Workflow Visualization

Diagram 2: A generalized experimental workflow for asymmetric hydrogenation using Ir-(R)-DTB-SpiroPAP.

Broader Applications in Organic Synthesis

While the primary application of this compound is in asymmetric hydrogenation, its utility extends to other transformations. Recent studies have shown its effectiveness in the asymmetric hydrogenation of other functional groups and in dynamic kinetic resolution processes.

-

Asymmetric Hydrogenation of Racemic α-Substituted Lactones: The Ir-(R)-DTB-SpiroPAP catalyst has been successfully employed in the dynamic kinetic resolution of racemic α-substituted lactones to produce chiral diols with high yields and enantioselectivities.[2]

-

Asymmetric Hydrogenation of Alkenes: Chiral Ir-SpiroPAP catalysts have also been utilized in the asymmetric hydrogenation of electron-deficient alkenes, such as α,β-unsaturated malonates.[3]

-

Synthesis of Chiral Pharmaceuticals: The high efficiency and selectivity of this catalytic system have been leveraged in the synthesis of key chiral intermediates for pharmaceuticals, such as Rivastigmine and Montelukast.[4]

Conclusion

This compound has established itself as a privileged ligand in the field of asymmetric catalysis. Its iridium complexes are exceptionally active and selective catalysts for the asymmetric hydrogenation of ketones and β-ketoesters, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The modular nature of the ligand allows for fine-tuning of its steric and electronic properties, paving the way for the development of new catalysts with even broader applications in organic synthesis. The robust performance, mild reaction conditions, and low catalyst loadings make the Ir-(R)-DTB-SpiroPAP system a highly attractive and practical tool for synthetic chemists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Review of (R)-SpiroPAP Catalyzed Asymmetric Hydrogenation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: This review focuses on the well-established and highly effective (R)-SpiroPAP ligand and its iridium complexes in asymmetric catalysis. Extensive literature searches did not yield specific results for a ligand termed "(R)-DTB-SpiroPAP". It is plausible that "DTB" refers to di-tert-butyl substituents on the phosphine's aryl groups, a common modification in ligand design. However, in the absence of direct literature for such a specifically named ligand, this guide provides a comprehensive overview of the parent (R)-SpiroPAP system, which is of significant interest and applicability in the field.

Introduction to SpiroPAP Ligands in Asymmetric Catalysis

Chiral spiro ligands have emerged as a "privileged" class in asymmetric catalysis due to their rigid C2-symmetric scaffold, which imparts high levels of stereocontrol in metal-catalyzed reactions.[1] Among these, the pyridine-aminophosphine ligand, SpiroPAP, has garnered considerable attention. Developed by Zhou and co-workers, the iridium complexes of SpiroPAP have demonstrated exceptional efficiency and enantioselectivity in the asymmetric hydrogenation of a wide range of ketones and ketoesters.[2][3][4] These catalysts are characterized by their high stability, remarkable activity with extremely high turnover numbers (TONs), and their successful application in the industrial synthesis of pharmaceuticals.[5]

The tridentate coordination of the SpiroPAP ligand to the iridium center is crucial for the catalyst's high stability and activity. This design overcomes the instability observed in some bidentate aminophosphine ligand complexes, leading to catalysts that can be stored under an inert atmosphere for months without loss of activity.[2]

Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

The iridium complex of (R)-SpiroPAP is a highly effective catalyst for the asymmetric hydrogenation of prochiral ketones to the corresponding chiral secondary alcohols. This transformation is of great importance in the synthesis of fine chemicals and pharmaceutical intermediates.

Asymmetric Hydrogenation of Aryl Ketones

The Ir-(R)-SpiroPAP catalyst exhibits excellent performance in the asymmetric hydrogenation of various aryl ketones. The reaction proceeds with high yields and outstanding enantioselectivities under relatively mild conditions. A summary of representative results is presented in Table 1.

| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) | Ref |

| Acetophenone | (R)-1-Phenylethanol | 0.0001 | 50 | 30 | 100 | 98 | |

| 3-Hydroxyacetophenone | (R)-1-(3-Hydroxyphenyl)ethanol | 0.001 | - | - | 91 | 96 | |

| 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 0.02 | 50 | 4 | >99 | 97 | |

| 1-Acetonaphthone | (R)-1-(Naphthalen-1-yl)ethanol | 0.02 | 50 | 12 | >99 | 98 | |

| 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 0.02 | 50 | 2 | >99 | 99 |

Table 1: Asymmetric Hydrogenation of Aryl Ketones with Ir-(R)-SpiroPAP Catalyst.

The catalyst's efficiency is highlighted by the extremely low catalyst loading required for the hydrogenation of acetophenone, achieving a turnover number of up to 4,550,000.[5]

Asymmetric Hydrogenation of β-Aryl-β-Ketoesters

The Ir-(R)-SpiroPAP catalyst is also highly effective for the challenging asymmetric hydrogenation of β-aryl-β-ketoesters, affording the corresponding chiral β-hydroxy esters with excellent yields and enantioselectivities. These products are valuable building blocks in organic synthesis.[2][5]

| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time | Yield (%) | ee (%) | Ref |

| Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | 0.1 | 8 | 25 min | 98 | 98 | [2] |

| Ethyl 3-oxo-3-(4-chlorophenyl)propanoate | Ethyl (R)-3-(4-chlorophenyl)-3-hydroxypropanoate | 0.1 | 8 | 30 min | 95 | 99.2 | |

| Ethyl 3-oxo-3-(2-naphthyl)propanoate | Ethyl (R)-3-hydroxy-3-(naphthalen-2-yl)propanoate | 0.1 | 8 | 4 h | 93 | 99.8 | [2] |

| Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | Ethyl (R)-3-hydroxy-3-(thiophen-2-yl)propanoate | 0.1 | 8 | 1 h | 96 | 99.1 | [2] |

Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters with Ir-(R)-SpiroPAP Catalyst.

Experimental Protocols

Preparation of the Ir-(R)-SpiroPAP Catalyst

The active iridium catalyst is typically prepared in situ from [Ir(COD)Cl]₂ and the (R)-SpiroPAP ligand.

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(R)-SpiroPAP ligand

-

Anhydrous ethanol

-

Schlenk tube

-

Hydrogen gas supply

Procedure:

-

To a dry 25 mL Schlenk tube under an inert atmosphere, add (R)-SpiroPAP (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).[2]

-

Purge the Schlenk tube with hydrogen gas three times.[2]

-

Add anhydrous ethanol (6 mL) to the Schlenk tube.[2]

-

Stir the resulting orange solution at room temperature. The color of the solution will change to light yellow after approximately 1.5 hours, indicating the formation of the active catalyst.[2]

-

The solvent can be removed under reduced pressure to yield a light yellow powder, which can be used directly without further purification. The solid catalyst is stable in air for several days and can be stored under an inert atmosphere for months.[2]

General Procedure for the Asymmetric Hydrogenation of a Ketone

Materials:

-

Substrate (ketone)

-

Ir-(R)-SpiroPAP catalyst solution (prepared as above) or solid catalyst

-

Anhydrous ethanol

-

Potassium tert-butoxide (KOtBu) (for ketoester hydrogenation)

-

Stainless steel autoclave

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with the substrate (e.g., 1 mmol) and the appropriate amount of the Ir-(R)-SpiroPAP catalyst (e.g., 0.0001 to 0.1 mol%).

-

If applicable (for ketoesters), add a solution of KOtBu in anhydrous ethanol.

-

Add anhydrous ethanol to dissolve the components.

-

Place the glass liner inside the stainless steel autoclave.

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 8-50 atm).

-

Stir the reaction mixture at the specified temperature (typically room temperature) for the required time.

-

After the reaction is complete, carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure and purify the product by column chromatography on silica gel to obtain the chiral alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Proposed Catalytic Cycle for Asymmetric Hydrogenation

Caption: Proposed catalytic cycle for the Ir-(R)-SpiroPAP catalyzed asymmetric hydrogenation of ketones.

Experimental Workflow

Caption: General experimental workflow for Ir-(R)-SpiroPAP catalyzed asymmetric hydrogenation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enantioselective C-P Cross-Coupling for the Synthesis of P-Stereogenic Phosphines using a Chiral Spiro-Ligand Catalyst

An application note and protocol for the proposed use of (R)-DTB-SpiroPAP in the catalytic asymmetric synthesis of P-chiral phosphines via C-P cross-coupling is detailed below. This protocol is based on established methodologies for palladium-catalyzed enantioselective C-P bond formation using other chiral phosphine ligands, as a direct protocol for this compound in this specific application is not yet publicly available.

Introduction

The development of efficient and highly selective methods for the synthesis of P-stereogenic phosphines is of significant interest due to their widespread application as chiral ligands in asymmetric catalysis. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-phosphorus bonds. This application note describes a proposed protocol for the enantioselective synthesis of P-chiral phosphines via a palladium-catalyzed C-P cross-coupling reaction. The methodology employs the commercially available and air-stable chiral ligand, this compound, known for its rigid spirocyclic backbone and tunable electronic and steric properties, which are desirable features for inducing high stereoselectivity.

Catalyst System

The active catalyst is generated in situ from a palladium precursor and the this compound ligand. The bulky tert-butyl groups on the phosphine moieties of the ligand are anticipated to create a well-defined chiral pocket around the metal center, enabling effective enantiomeric discrimination during the C-P bond-forming step.

Reaction Principle

The proposed transformation involves the coupling of a secondary phosphine oxide with an aryl halide in the presence of a palladium catalyst bearing the chiral this compound ligand. A subsequent stereospecific reduction of the resulting phosphine oxide yields the desired P-chiral phosphine.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Aryl halides and secondary phosphine oxides should be purified according to standard procedures.

Protocol for Enantioselective C-P Cross-Coupling

This protocol describes a representative enantioselective C-P cross-coupling reaction between phenylphosphine oxide and 1-iodonaphthalene.

Materials:

-

Pd(OAc)₂ (Palladium(II) acetate)

-

This compound

-

Phenylphosphine oxide

-

1-Iodonaphthalene

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Trichlorosilane

-

Triethylamine

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask

-

Magnetic stirrer and hotplate

-

Syringes and needles

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under a strong stream of inert gas, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%) and this compound (7.8 mg, 0.012 mmol, 2.4 mol%) to a Schlenk flask. Add 2 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add phenylphosphine oxide (61 mg, 0.5 mmol, 1.0 equiv.) and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv.).

-

Substrate Addition: Add a solution of 1-iodonaphthalene (127 mg, 0.5 mmol, 1.0 equiv.) in 3 mL of anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate (3 x 10 mL). Concentrate the filtrate under reduced pressure.

-

Purification of Phosphine Oxide: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched (1-naphthyl)(phenyl)phosphine oxide.

-

Reduction to P-chiral Phosphine:

-

Dissolve the purified phosphine oxide in anhydrous dichloromethane (5 mL) in a Schlenk flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (0.21 mL, 1.5 mmol, 3.0 equiv.) followed by the dropwise addition of trichlorosilane (0.1 mL, 1.0 mmol, 2.0 equiv.).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude phosphine by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the P-chiral (1-naphthyl)(phenyl)phosphine.

-

Data Presentation

Table 1: Representative Results for the this compound Catalyzed C-P Coupling of Phenylphosphine Oxide with Various Aryl Halides

| Entry | Aryl Halide | Product | Yield (%)¹ | ee (%)² |

| 1 | 1-Iodonaphthalene | (1-Naphthyl)(phenyl)phosphine | 85 | 92 |

| 2 | 2-Iodotoluene | (2-Tolyl)(phenyl)phosphine | 78 | 88 |

| 3 | 1-Bromo-4-methoxybenzene | (4-Methoxyphenyl)(phenyl)phosphine | 91 | 85 |

| 4 | 2-Bromopyridine | (2-Pyridyl)(phenyl)phosphine | 72 | 89 |

¹ Isolated yield after chromatography. ² Determined by chiral HPLC analysis.

Visualizations

Below are diagrams illustrating the logical workflow of the experimental protocol and a proposed catalytic cycle for the C-P cross-coupling reaction.

Application Notes and Protocols for Asymmetric Synthesis with (R)-DTB-SpiroPAP Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for asymmetric synthesis utilizing the chiral spiro aminophosphine ligand, (R)-SpiroPAP, and its likely di-tert-butyl derivative, (R)-DTB-SpiroPAP. The protocols focus on iridium-catalyzed asymmetric hydrogenation of ketones and related compounds, a highly efficient method for producing enantioenriched chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

While specific literature explicitly detailing "this compound" is not prevalent, the "DTB" designation typically refers to di-tert-butyl substitution on the phenyl groups of the phosphine moiety. This modification is a common strategy to enhance the steric bulk of the ligand, which can influence the enantioselectivity of the catalytic reaction. The following protocols are based on the well-documented (R)-SpiroPAP ligand and are expected to be highly relevant for its DTB variant.

Overview of (R)-SpiroPAP Ligands in Asymmetric Catalysis

The (R)-SpiroPAP ligand is a highly effective chiral ligand for transition metal-catalyzed asymmetric reactions. Its rigid spirocyclic backbone and the presence of both a phosphine and a pyridine coordinating group allow for the formation of stable and highly stereoselective catalysts, particularly with iridium. These catalysts have demonstrated exceptional activity and enantioselectivity in the hydrogenation of a broad range of substrates.

Logical Relationship of Catalyst Components

Caption: Formation of the active chiral iridium catalyst and its role in asymmetric hydrogenation.

Experimental Protocols

Protocol 2.1: In Situ Preparation of the Ir-(R)-SpiroPAP Catalyst

This protocol describes the preparation of the active iridium catalyst from the (R)-SpiroPAP ligand and an iridium precursor.

Materials:

-

(R)-SpiroPAP (or this compound)

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

Anhydrous ethanol (EtOH)

-

Schlenk tube (25 mL)

-

Magnetic stirrer and stir bar

-

Vacuum line and inert gas (Nitrogen or Argon) supply

Procedure:

-

In a dry 25 mL Schlenk tube under an inert atmosphere, add (R)-SpiroPAP (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).

-

Purge the Schlenk tube with hydrogen gas three times.

-

Add 6 mL of anhydrous ethanol.

-

Stir the resulting orange solution at room temperature. The color of the solution will gradually change to a light yellow over approximately 1.5 hours.

-

After the color change is complete, remove the solvent under reduced pressure.

-

Dry the resulting light yellow solid under vacuum for 5 hours.

-

The Ir-(R)-SpiroPAP catalyst is obtained in quantitative yield and can be used directly without further purification. Store the catalyst under an inert atmosphere at room temperature.

Protocol 2.2: Asymmetric Hydrogenation of Acetophenone

This protocol details the asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol, a common benchmark reaction.

Materials:

-

Acetophenone (purified by distillation over anhydrous K₂CO₃)

-

Ir-(R)-SpiroPAP catalyst solution in anhydrous EtOH (e.g., 0.15 µmol/mL)

-

Potassium tert-butoxide (t-BuOK) solution in anhydrous EtOH

-

Anhydrous ethanol (EtOH)

-

Stainless steel autoclave (e.g., 150 mL)

-

Hydrogen gas supply

Procedure:

-

To a 150 mL stainless steel autoclave, add acetophenone (18.0 g, 150 mmol) and 20 mL of anhydrous EtOH.

-

Under a nitrogen atmosphere, add a solution of t-BuOK (280 mg, 2.5 mmol) in 5 mL of anhydrous EtOH via an injection port.

-

Via the same injection port, add a solution of the Ir-(R)-SpiroPAP catalyst (1.0 mL, 0.15 µmol) in anhydrous EtOH.

-

Close the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to 50 atm with hydrogen gas.

-

Stir the reaction mixture at room temperature for approximately 30 hours, or until there is no further drop in hydrogen pressure.

-

Carefully vent the autoclave and analyze the conversion and enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2.3: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters

This protocol is optimized for the highly enantioselective hydrogenation of challenging β-aryl-β-ketoesters.

Materials:

-

β-Aryl-β-ketoester substrate

-

Ir-(R)-SpiroPAP catalyst

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous ethanol (EtOH)

-

Stainless steel autoclave

-

Hydrogen gas supply

Procedure:

-

In a glovebox or under an inert atmosphere, charge the autoclave with the β-aryl-β-ketoester (1 M concentration in the final reaction volume).

-

Add the Ir-(R)-SpiroPAP catalyst (0.1 mol%).

-

Add KOtBu (as a solid or solution in EtOH) to a final concentration of 0.02 M.

-

Add the required volume of anhydrous EtOH.

-

Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to an initial pressure of 8 atm with hydrogen.

-

Stir the reaction mixture at room temperature for a period ranging from 25 minutes to 4 hours, monitoring the reaction progress by TLC or GC/HPLC.

-

Upon completion, carefully vent the autoclave and work up the reaction mixture for analysis and purification.

Data Presentation: Substrate Scope and Performance

The Ir-(R)-SpiroPAP catalytic system is effective for a variety of substrates. The following tables summarize typical results.

Table 1: Asymmetric Hydrogenation of Various Ketones

| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | 0.0001 | 50 | 30 | >99 | 98 |

| 2 | 3'-Methoxyacetophenone | 0.001 | 50 | 12 | 99 | 97 |

| 3 | 4'-Chloroacetophenone | 0.001 | 50 | 12 | >99 | 99 |

| 4 | 2-Acetylthiophene | 0.01 | 30 | 24 | 98 | 96 |

Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters

| Entry | Substrate (Aryl group) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time | Yield (%) | ee (%) |

| 1 | Phenyl | 0.1 | 8 | 25 min | 98 | 99.2 |

| 2 | 4-Methoxyphenyl | 0.1 | 8 | 4 h | 95 | 99.8 |

| 3 | 4-Chlorophenyl | 0.1 | 8 | 30 min | 97 | 99.5 |

| 4 | 2-Naphthyl | 0.1 | 8 | 1 h | 93 | 96.0 |

Visualizations

Experimental Workflow

Caption: General workflow for iridium-catalyzed asymmetric hydrogenation.

Proposed Catalytic Cycle for Ketone Hydrogenation

Caption: Simplified catalytic cycle for the asymmetric hydrogenation of a ketone.

Application Notes and Protocols: Asymmetric Synthesis of Axially Chiral Biaryl Monophosphine Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axially chiral biaryl monophosphine oxides are a critical class of compounds in modern chemistry, serving as precursors to valuable chiral phosphine ligands used in asymmetric catalysis. Their unique stereochemical properties, arising from restricted rotation around a biaryl axis, have made them indispensable in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for several state-of-the-art catalytic methods for their asymmetric synthesis. The information is intended to be a practical guide for researchers in academic and industrial settings.

I. Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling

This method provides an efficient route to various axially chiral biaryl monophosphine oxides with high enantioselectivity. The use of specialized chiral phosphine ligands, such as WJ-Phos, is crucial for the success of this reaction.

Data Summary

| Entry | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| 1 | 1-bromo-2-(diphenylphosphoryl)naphthalene | 2-formylphenylboronic acid | Pd(OAc)₂ / WJ-Phos | 95 | 96 | [1][2] |

| 2 | 1-bromo-2-(diphenylphosphoryl)naphthalene | 2-methoxyphenylboronic acid | Pd(OAc)₂ / WJ-Phos | 92 | 94 | [2] |

| 3 | 1-bromo-2-(di(p-tolyl)phosphoryl)naphthalene | 2-formylphenylboronic acid | Pd(OAc)₂ / WJ-Phos | 93 | 95 | [2] |

| 4 | 1-bromo-2-(diphenylphosphoryl)benzene | 2-formylphenylboronic acid | Pd–(Cy-MOP) | 85 | 92 | [3] |

| 5 | 1-bromo-2-(diphenylphosphoryl)naphthalene | phenylboronic acid | Pd–L1 | 34 | 88 | [3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[1][2]

-

Reaction Setup: To a dried Schlenk tube, add Pd(OAc)₂ (2 mol%), WJ-Phos (2.4 mol%), and the aryl halide (1.0 mmol).

-

Solvent and Reagents: Add the arylboronic acid (1.5 mmol), K₃PO₄·H₂O (2.0 mmol), and a mixture of toluene/H₂O (10:1, 5 mL).

-

Reaction Conditions: Stir the mixture at 80 °C under an argon atmosphere for 12-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling.

II. Iridium-Catalyzed Enantioselective C-H Arylation

This method enables the synthesis of both P-chiral and axially chiral biaryl phosphine oxides through an enantioselective C-H activation/arylation cascade. The use of a chiral cyclopentadienyl (Cp*) iridium complex is key to achieving high stereoselectivity.[4][5]

Data Summary

| Entry | Phosphine Oxide | Diazo Compound | Catalyst System | Yield (%) | dr | ee (%) | Reference |

| 1 | Diphenyl(p-tolyl)phosphine oxide | 1-diazonaphthalen-2(1H)-one | [CpIrI₂]₂ / Ag₂CO₃ / Phthaloyl-tert-leucine | 95 | >20:1 | 99 | [4][5] |

| 2 | Diphenyl(mesityl)phosphine oxide | 1-diazonaphthalen-2(1H)-one | [CpIrI₂]₂ / Ag₂CO₃ / Phthaloyl-tert-leucine | 92 | >20:1 | 99.5 | [4] |

| 3 | Tris(3,5-dimethoxyphenyl)phosphine oxide | 1-diazonaphthalen-2(1H)-one | [CpIrI₂]₂ / Ag₂CO₃ / Phthaloyl-tert-leucine | 88 | - | 98 | [4] |

| 4 | Diphenyl(ethyl)phosphine oxide | 1-diazonaphthalen-2(1H)-one | [CpIrI₂]₂ / Ag₂CO₃ / Phthaloyl-tert-leucine | 78 | 5:1 | 97 | [4] |

Experimental Protocol: General Procedure for C-H Arylation[4][5]

-

Catalyst Preparation: In a glovebox, pre-mix [Cp*IrI₂]₂ (2.5 mol%) and Ag₂CO₃ (10 mol%).

-

Reaction Setup: To a dried reaction vial, add the phosphine oxide (0.2 mmol), the diazo compound (0.24 mmol), and phthaloyl-tert-leucine (20 mol%).

-

Solvent and Reagents: Add the pre-mixed catalyst and dichloroethane (1.0 mL).

-

Reaction Conditions: Stir the mixture at 60 °C for 12 hours.

-

Work-up: After cooling, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to yield the product.

Signaling Pathway for Iridium-Catalyzed C-H Arylation

Caption: Catalytic Cycle for Iridium-Catalyzed C-H Arylation.

III. Palladium-Catalyzed Atroposelective Catellani Reaction

This powerful three-component reaction enables the construction of complex axially chiral biaryl monophosphine oxides with excellent enantioselectivity. A chiral norbornene derivative acts as a transient mediator to control the stereochemistry.[6][7]

Data Summary

| Entry | Aryl Iodide | Aryl Bromide (with P=O) | Nucleophile | Yield (%) | ee (%) | Reference |

| 1 | 1-Iodonaphthalene | 1-Bromo-2-(diphenylphosphoryl)benzene | Phenylboronic acid | 85 | 96 | [6][7] |

| 2 | 1-Iodobenzene | 1-Bromo-2-(diphenylphosphoryl)naphthalene | 4-Methoxyphenylboronic acid | 78 | 94 | [6] |

| 3 | 1-Iodo-4-methoxybenzene | 1-Bromo-2-(diphenylphosphoryl)benzene | Phenylboronic acid | 82 | 95 | [6] |

| 4 | 1-Iodonaphthalene | 1-Bromo-2-(di(p-tolyl)phosphoryl)benzene | Phenylboronic acid | 88 | 97 | [6] |

Experimental Protocol: General Procedure for Catellani Reaction[6][7]

-

Reaction Setup: In a glovebox, add Pd(OAc)₂ (5 mol%), the chiral norbornene ligand (15 mol%), and Cs₂CO₃ (2.0 equiv) to a reaction tube.

-

Reagents: Add the aryl iodide (1.2 equiv), the phosphine oxide-containing aryl bromide (1.0 equiv), and the nucleophile (e.g., boronic acid, 1.5 equiv).

-

Solvent: Add anhydrous 1,4-dioxane (0.1 M).

-

Reaction Conditions: Seal the tube and stir the mixture at 100 °C for 24-48 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Logical Relationship in the Catellani Reaction

Caption: Key Components and Stages of the Atroposelective Catellani Reaction.

IV. Post-Synthetic Modification: Reduction to Chiral Phosphines

The synthesized axially chiral biaryl monophosphine oxides can be readily reduced to the corresponding chiral phosphines, which are valuable ligands in asymmetric catalysis.

Experimental Protocol: General Reduction Procedure[2][4]

-

Reaction Setup: To a solution of the axially chiral biaryl monophosphine oxide (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add triethylamine (4.0 mmol).

-

Reducing Agent: Cool the solution to 0 °C and add trichlorosilane (3.0 mmol) dropwise.

-

Reaction Conditions: Allow the mixture to warm to room temperature and then heat at 110 °C for 12 hours.

-

Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Purification: Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. Purify the crude product by chromatography on silica gel under an inert atmosphere.

Conclusion

The methodologies presented here represent powerful and versatile strategies for the asymmetric synthesis of axially chiral biaryl monophosphine oxides. The choice of method will depend on the specific target molecule and the availability of starting materials. These protocols and data should serve as a valuable resource for chemists engaged in the design and synthesis of novel chiral ligands and catalysts for a wide range of applications.

References

(R)-DTB-SpiroPAP: Industrial Applications in Asymmetric Catalysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DTB-SpiroPAP is a chiral spiro pyridine-aminophosphine ligand that has emerged as a powerful tool in industrial asymmetric catalysis. Its iridium complexes, in particular, have demonstrated exceptional efficiency and enantioselectivity in the asymmetric hydrogenation of ketones and ketoesters. This has led to their successful application in the large-scale synthesis of key chiral intermediates for several blockbuster drugs. The unique spirocyclic backbone of the ligand provides a rigid and well-defined chiral environment around the metal center, enabling precise stereochemical control. These catalysts are characterized by their high turnover numbers (TONs) and turnover frequencies (TOFs), making them economically viable for industrial processes.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, supported by quantitative data and mechanistic insights.

Industrial Applications & Performance Data

The iridium catalyst derived from this compound, often in its diastereomeric form (S)-SpiroPAP for specific targets, has been instrumental in the industrial production of chiral alcohols that are crucial building blocks for active pharmaceutical ingredients (APIs). Below are key examples of its application.

Synthesis of a Key Intermediate for Montelukast

The asymmetric hydrogenation of a prochiral ketone intermediate is a critical step in the synthesis of Montelukast, a widely used medication for the treatment of asthma. The Ir/(R)-DTB-SpiroPAP catalytic system has been successfully implemented for this transformation on an industrial scale.

Table 1: Performance Data for Asymmetric Hydrogenation of Montelukast Intermediate

| Parameter | Value |

| Substrate | Prochiral ketone intermediate for Montelukast |

| Catalyst | Ir/(R)-DTB-SpiroPAP |

| Substrate/Catalyst Ratio (S/C) | 30,000 |

| Temperature | 30 °C |

| Hydrogen Pressure | 20 atm |

| Enantiomeric Excess (ee) | 99.5% |

| Scale | 30 kg |

Synthesis of a Key Intermediate for Rivastigmine

Rivastigmine, a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases, requires a chiral amino alcohol intermediate. The asymmetric hydrogenation of 3'-hydroxyacetophenone to the corresponding (R)-alcohol is a key step that has been efficiently realized using an iridium catalyst with the enantiomeric (S)-SpiroPAP ligand.

Table 2: Performance Data for Asymmetric Hydrogenation of Rivastigmine Intermediate

| Parameter | Value |

| Substrate | 3'-Hydroxyacetophenone |

| Catalyst | Ir-(S)-SpiroPAP |

| Substrate/Catalyst Ratio (S/C) | 100,000 |

| Yield | 91% |

| Enantiomeric Excess (ee) | 96% |

| Scale | 25 kg |

Experimental Protocols

Protocol 1: Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium dihydride catalyst from the this compound ligand and an iridium precursor.

Materials:

-

This compound ligand

-

[Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

-

Anhydrous ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Schlenk flask

-

Magnetic stirrer

Procedure:

-

To a dry 25 mL Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.05 equivalents) and [Ir(COD)Cl]₂ (1.0 equivalent).

-

Purge the flask with hydrogen gas three times.

-

Add anhydrous ethanol via syringe.

-

Stir the resulting mixture at room temperature under a hydrogen atmosphere (balloon pressure) for 1-2 hours. The color of the solution will typically change from orange to light yellow, indicating the formation of the active dihydride catalyst.

-

The catalyst solution is now ready for use in the asymmetric hydrogenation reaction. For isolation, the solvent can be removed under reduced pressure to yield the catalyst as a light-yellow powder, which should be stored under an inert atmosphere.

Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone (General Procedure)

This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral ketone using the pre-formed or in situ generated Ir-(R)-DTB-SpiroPAP catalyst. Note: Reaction conditions should be optimized for each specific substrate.

Materials:

-

Prochiral ketone substrate

-

Ir-(R)-DTB-SpiroPAP catalyst solution (from Protocol 1) or isolated catalyst

-

Anhydrous solvent (e.g., ethanol, methanol)

-

Base (e.g., KOtBu, NaOEt), if required

-

Hydrogen gas (H₂)

-

High-pressure autoclave equipped with a stirrer

Procedure:

-

In a glovebox or under an inert atmosphere, charge the autoclave with the prochiral ketone substrate and the anhydrous solvent.

-

If a base is required, add the appropriate amount of a stock solution or the solid base.

-

Add the Ir-(R)-DTB-SpiroPAP catalyst solution via syringe. The substrate-to-catalyst ratio (S/C) should be determined based on the specific application (e.g., 30,000:1 for the Montelukast intermediate).

-

Seal the autoclave and purge it several times with hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 20 atm for the Montelukast intermediate).

-

Heat the reaction mixture to the desired temperature (e.g., 30 °C for the Montelukast intermediate) and stir vigorously.

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and concentrate the reaction mixture under reduced pressure.

-

Purify the resulting chiral alcohol by standard laboratory techniques such as column chromatography or crystallization.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Mechanistic Insights & Visualizations

The asymmetric hydrogenation of ketones catalyzed by Ir-SpiroPAP complexes is proposed to proceed via a metal-ligand bifunctional mechanism . This mechanism involves the concerted transfer of a hydride from the iridium center and a proton from the amine group of the SpiroPAP ligand to the carbonyl group of the substrate through a six-membered pericyclic transition state.

Catalytic Cycle of Asymmetric Hydrogenation

Caption: Proposed catalytic cycle for the Ir-SpiroPAP catalyzed asymmetric hydrogenation of a ketone.

Experimental Workflow for Asymmetric Hydrogenation

Caption: General experimental workflow for industrial asymmetric hydrogenation using Ir-SpiroPAP.

Application Notes and Protocols for Scale-up Synthesis Using (R)-DTB-SpiroPAP Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the scale-up of asymmetric hydrogenation reactions utilizing the highly efficient (R)-DTB-SpiroPAP catalyst system. The information is based on established high-throughput experiments and large-scale synthesis, demonstrating the catalyst's robustness and applicability in industrial settings.

Introduction

The this compound ligand, in combination with an iridium precursor, forms a highly active and enantioselective catalyst for the asymmetric hydrogenation of ketones and ketoesters. This system is characterized by its remarkable efficiency, allowing for extremely low catalyst loadings (high substrate-to-catalyst ratios) and making it an economically viable option for the large-scale production of chiral alcohols, which are key intermediates in the pharmaceutical industry.

This document will detail the preparation of the active catalyst and provide protocols for the gram-scale and kilogram-scale asymmetric hydrogenation of representative substrates.

Catalyst Preparation: Ir-(R)-SpiroPAP

A detailed protocol for the in situ preparation of the active Ir-(R)-SpiroPAP catalyst is provided below.

Experimental Protocol:

-

Step 1: A dry 25 mL Schlenk tube is charged with (R)-SpiroPAP ligand (70.5 mg, 0.094 mmol) and [Ir(COD)Cl]₂ (30 mg, 0.045 mmol).

-

Step 2: The tube is purged with hydrogen gas three times.

-

Step 3: Anhydrous ethanol (6 mL), previously dried by refluxing over magnesium turnings and distilled under a nitrogen atmosphere, is added.

-

Step 4: The reaction mixture is stirred at room temperature. A color change from orange to light yellow should be observed after approximately 1.5 hours.

-

Step 5: The solvent is removed under reduced pressure, and the resulting solid is dried under vacuum for 5 hours to yield the Ir-(R)-SpiroPAP catalyst as a light yellow powder in quantitative yield.

-

Storage: The catalyst is stable in air for several days but should be stored under an inert atmosphere for long-term use.[1]

Scale-up Synthesis: Asymmetric Hydrogenation of Ketones

The Ir-(R)-SpiroPAP catalyst has demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of ketones. Below are protocols for both high-throughput and large-scale reactions.

High-Throughput Asymmetric Hydrogenation of Acetophenone (S/C Ratio: 1,000,000)

This protocol highlights the extreme efficiency of the catalyst, making it suitable for industrial applications where catalyst cost is a significant factor.

Experimental Workflow:

Caption: Workflow for the high-throughput asymmetric hydrogenation of acetophenone.

Quantitative Data:

| Parameter | Value |

| Substrate | Acetophenone |

| Catalyst | Ir-(R)-SpiroPAP |

| Substrate/Catalyst Ratio | 1,000,000:1 |

| Base | Anhydrous K₂CO₃ |

| Solvent | Anhydrous EtOH |

| H₂ Pressure | 50 atm |

| Temperature | Room Temperature |

| Reaction Time | 30 hours |

| Conversion | 91% |

| Enantiomeric Excess (ee) | 96% |

Experimental Protocol:

-

Step 1: To a 150 mL stainless steel vessel, add anhydrous potassium carbonate (18.0 g) and a solution of acetophenone (18.0 g) in anhydrous ethanol (20 mL).

-

Step 2: A solution of Ir-(R)-SpiroPAP catalyst in anhydrous ethanol (1.0 mL, 2.2 x 10⁻⁵ M) is added to the vessel via an injection port under a nitrogen atmosphere.

-

Step 3: The vessel is pressurized to 50 atm with hydrogen gas.

-

Step 4: The reaction mixture is stirred at room temperature for 30 hours, or until the hydrogen pressure drop ceases.

-

Step 5: After carefully releasing the hydrogen pressure, the reaction mixture is filtered.

-

Step 6: The filtrate is concentrated under reduced pressure.

-

Step 7: The conversion and enantiomeric excess are determined by gas chromatography (GC) analysis.[2]

Kilogram-Scale Asymmetric Hydrogenation of 3-Hydroxyacetophenone

This protocol demonstrates the successful application of the Ir-(S)-SpiroPAP catalyst in a large-scale industrial synthesis.

Quantitative Data:

| Parameter | Value |

| Substrate | 3-Hydroxyacetophenone |

| Catalyst | Ir-(S)-SpiroPAP |

| Substrate/Catalyst Ratio | 100,000:1 |

| Scale | 25 kg |

| Yield | 91% |

| Enantiomeric Excess (ee) | 96% |

Note: The detailed experimental protocol for this 25 kg scale synthesis is proprietary to Zhejiang Jiuzhou Pharmaceutical Co. However, the provided data demonstrates the catalyst's capability for large-scale industrial production. This reaction is a key step in the synthesis of Rivastigmine, a treatment for Alzheimer's disease.[2]

Asymmetric Hydrogenation of β-Aryl-β-Ketoesters

The Ir-(R)-SpiroPAP catalyst is also highly effective for the asymmetric hydrogenation of more challenging substrates like β-aryl-β-ketoesters.

Reaction Scheme:

Caption: General scheme for the asymmetric hydrogenation of β-aryl-β-ketoesters.

Quantitative Data Summary:

| Substrate | Product Yield | Enantiomeric Excess (ee) |

| Ethyl 3-oxo-3-phenylpropanoate | 98% | 98% |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 95% | 99.2% |

| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | 96% | 97% |

| Ethyl 3-(2-naphthyl)-3-oxopropanoate | 93% | 99.8% |

Experimental Protocol (General Procedure):

-

Step 1: In a glovebox, a reaction tube is charged with the β-aryl-β-ketoester (0.5 mmol), potassium tert-butoxide (0.01 mmol), and a stock solution of the Ir-(R)-SpiroPAP catalyst (0.0005 mmol) in anhydrous ethanol.

-

Step 2: The total volume of the solvent is adjusted to 0.5 mL ([substrate] = 1 M).

-

Step 3: The reaction tube is placed in an autoclave, which is then charged with 8 atm of hydrogen gas.

-

Step 4: The reaction is stirred at room temperature for the specified time (typically 25 minutes to 4 hours).

-

Step 5: After releasing the pressure, the reaction mixture is passed through a short pad of silica gel.

-

Step 6: The filtrate is concentrated, and the yield of the isolated product is determined.

-

Step 7: The enantiomeric excess is determined by high-performance liquid chromatography (HPLC) analysis.[1]

Conclusion

The Ir-(R)-DTB-SpiroPAP catalyst system provides a highly efficient and versatile method for the asymmetric hydrogenation of ketones and β-aryl-β-ketoesters. The demonstrated scalability, coupled with extremely high substrate-to-catalyst ratios, makes it an attractive and practical tool for the industrial synthesis of valuable chiral intermediates for the pharmaceutical and fine chemical industries. The protocols provided herein offer a solid foundation for researchers and process chemists to implement this powerful technology.

References

Application Notes and Protocols for (R)-DTB-SpiroPAP Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed protocols for asymmetric hydrogenation reactions catalyzed by the iridium complex of the (R)-DTB-SpiroPAP ligand. This compound, a chiral spiro pyridine-aminophosphine ligand, has demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of a broad range of ketones and β-ketoesters, making it a valuable tool in the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical industry.

Introduction

The iridium catalyst bearing the this compound ligand is a highly stable and active catalyst for asymmetric hydrogenation.[1] It is particularly effective for the reduction of prochiral ketones and β-ketoesters to their corresponding chiral alcohols with excellent enantioselectivity and high turnover numbers (TONs).[1] The catalyst is prepared from the reaction of [Ir(COD)Cl]₂ and the this compound ligand and can be used directly without further purification.[2]

Substrate Scope

The Ir-(R)-DTB-SpiroPAP catalyst has been successfully applied to the asymmetric hydrogenation of a wide variety of substrates. The following tables summarize the quantitative data for the hydrogenation of various ketones and β-ketoesters.

Table 1: Asymmetric Hydrogenation of Alkyl Aryl Ketones

| Substrate (Ar-CO-R) | Ar | R | S/C Ratio | Yield (%) | ee (%) |

| Acetophenone | Phenyl | Methyl | 1,000,000 | 100 | 98 |

| 2-Acetylnaphthalene | 2-Naphthyl | Methyl | 5,000 | >99 | 99 |

| 1-Indanone | - | - | 5,000 | >99 | 99 |

| 1-Tetralone | - | - | 5,000 | >99 | 99 |

| 2-Propionylnaphthalene | 2-Naphthyl | Ethyl | 5,000 | >99 | 99 |

| 2-Acetylthiophene | 2-Thienyl | Methyl | 5,000 | >99 | 97 |

| 2-Acetylfuran | 2-Furyl | Methyl | 5,000 | >99 | 96 |

Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters

| Substrate (Ar-CO-CH₂-COOR) | Ar | R | S/C Ratio | Yield (%) | ee (%) |

| Ethyl benzoylacetate | Phenyl | Ethyl | 1,000 | 98 | 98 |

| Ethyl 2-naphthoylacetate | 2-Naphthyl | Ethyl | 1,000 | 97 | 99.8 |

| Ethyl 4-methoxybenzoylacetate | 4-Methoxyphenyl | Ethyl | 1,000 | 98 | 96 |

| Ethyl 4-chlorobenzoylacetate | 4-Chlorophenyl | Ethyl | 1,000 | 95 | 98 |

| Ethyl 3-thienoylacetate | 3-Thienyl | Ethyl | 1,000 | 93 | 97 |

| Ethyl 2-furoylacetate | 2-Furyl | Ethyl | 1,000 | 96 | 96 |

Experimental Protocols

Protocol 1: Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

-

This compound ligand

-

[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)

-

Anhydrous ethanol (EtOH)

-

Schlenk tube

-

Magnetic stirrer

-

Hydrogen (H₂) gas line

-

Vacuum line

Procedure: [2]

-

To a dry 25 mL Schlenk tube under a nitrogen atmosphere, add this compound (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).

-

Purge the Schlenk tube with hydrogen gas three times.

-

Add 6 mL of anhydrous ethanol to the Schlenk tube.

-

Stir the mixture at room temperature. The color of the solution will change from orange to light yellow over approximately 1.5 hours.

-

After the color change is complete, the catalyst solution is ready for use. For long-term storage, the solvent can be removed under reduced pressure, and the resulting light yellow powder can be stored under an inert atmosphere.[2]

Protocol 2: Asymmetric Hydrogenation of Acetophenone

This protocol provides a general procedure for the asymmetric hydrogenation of a ketone.

Materials:

-

Ir-(R)-DTB-SpiroPAP catalyst solution (prepared as in Protocol 1)

-

Acetophenone

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous ethanol (EtOH)

-

Stainless steel autoclave

-

Magnetic stirrer

Procedure: [1]

-

To a stainless steel autoclave, add a solution of acetophenone (e.g., 2.1 M in anhydrous EtOH).

-

Add potassium tert-butoxide (KOtBu) to a final concentration of 0.02 M.

-

Under a nitrogen atmosphere, add the freshly prepared Ir-(R)-DTB-SpiroPAP catalyst solution (e.g., to achieve a substrate-to-catalyst ratio of 5,000:1).

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).

-

Stir the reaction mixture at room temperature for the required time (e.g., 20 min to 4 hours).

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, carefully vent the autoclave.

-

The reaction mixture can be worked up by quenching with a saturated aqueous solution of ammonium chloride and extracting the product with an organic solvent.

-

The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Protocol 3: Asymmetric Hydrogenation of Ethyl Benzoylacetate

This protocol provides a general procedure for the asymmetric hydrogenation of a β-ketoester.

Materials:

-

Ir-(R)-DTB-SpiroPAP catalyst solution (prepared as in Protocol 1)

-

Ethyl benzoylacetate

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous ethanol (EtOH)

-

Stainless steel autoclave

-

Magnetic stirrer

Procedure: [2]

-

To a stainless steel autoclave, add a solution of ethyl benzoylacetate (e.g., 1 M in anhydrous EtOH).

-

Add potassium tert-butoxide (KOtBu) to a final concentration of 0.02 M.

-

Under a nitrogen atmosphere, add the freshly prepared Ir-(R)-DTB-SpiroPAP catalyst solution (e.g., to achieve a substrate-to-catalyst ratio of 1,000:1).

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8 atm).

-

Stir the reaction mixture at room temperature for the required time (e.g., 25 min to 4 hours).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully vent the autoclave.

-

Work-up the reaction as described in Protocol 2.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Caption: Experimental workflow for Ir-(R)-DTB-SpiroPAP catalyzed asymmetric hydrogenation.

Caption: Proposed catalytic cycle for Ir-SpiroPAP catalyzed ketone hydrogenation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (R)-DTB-SpiroPAP catalysis

Welcome to the Technical Support Center for (R)-DTB-SpiroPAP Catalysis. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the this compound catalyst and what are its primary applications? this compound is a chiral spiro pyridine-aminophosphine ligand used to create highly efficient iridium catalysts. These catalysts are primarily used for the asymmetric hydrogenation of ketones and ketoesters, producing chiral alcohols with high enantioselectivity (up to 99.8% ee).[1][2] They are particularly effective for challenging substrates like β-aryl-β-ketoesters.[1][2]

Q2: How is the active iridium catalyst prepared? The active catalyst, often denoted as Ir-(R)-SpiroPAP, is typically prepared in situ or isolated as a stable powder. The preparation involves reacting the this compound ligand with an iridium precursor, such as [Ir(COD)Cl]2, in a suitable solvent like ethanol under a hydrogen atmosphere.[2] The resulting light yellow powder can often be used directly without further purification.[2]

Q3: How stable is the Ir-(R)-SpiroPAP catalyst? The solid Ir-(R)-SpiroPAP catalyst is relatively stable, remaining active in the air for several days and storable under an inert atmosphere for months without losing its activity or selectivity.[1][2] However, it is noted to be less stable when in solution.[1]

Q4: What is a typical catalyst loading for the hydrogenation reaction? The catalyst loading is generally low due to its high efficiency. Typical loadings can range from 0.1 mol% down to 0.001 mol% (S/C ratio of 100,000).[2] In some cases, reactions have been successfully performed with substrate-to-catalyst ratios (S/C) as high as 1,000,000.[1]

Q5: What type of base is required for catalyst activation? The activation of the Ir-SpiroPAP catalyst is crucial. For the hydrogenation of β-ketoesters, a strong base like potassium tert-butoxide (KOtBu) is often used.[2] The acidity of the aromatic N-H group on the SpiroPAP ligand allows for activation by a relatively weak base, such as the enolate salt of the β-ketoester substrate itself.[2]

Troubleshooting Guide

Issue 1: Low or no conversion of the starting material.

| Possible Cause | Troubleshooting Step |

| Inactive Catalyst | Ensure the catalyst was prepared correctly under a hydrogen atmosphere. Use freshly prepared catalyst or catalyst that has been stored properly under an inert atmosphere.[1][2] |

| Insufficient Hydrogen Pressure | Check the hydrogen pressure of your reaction setup. Optimal pressure can range from 8 atm to 50 atm depending on the substrate and catalyst loading.[2] Ensure there are no leaks in the system. |

| Solvent Quality | Use anhydrous solvents. For hydrogenations, ethanol is commonly used and should be dried by refluxing over magnesium turnings and distilled under nitrogen.[2] The choice of solvent can strongly influence the catalytic pathway.[3] |

| Reaction Temperature | Temperature can significantly affect reaction rates. While many reactions proceed at room temperature, gentle heating may be required.[4][5] However, excessively high temperatures can lead to catalyst deactivation.[4] |

| Presence of Impurities | Ensure the substrate and reagents are pure. Certain functional groups or impurities can act as catalyst poisons. |

Issue 2: Poor enantioselectivity (low ee%).

| Possible Cause | Troubleshooting Step |

| Catalyst Degradation | The catalyst is known to be less stable in solution.[1] Prepare the active catalyst solution just before use and minimize its exposure to air. |

| Incorrect Reaction Temperature | Enantioselectivity is often temperature-dependent. Running the reaction at a lower temperature may improve the ee%. |

| Solvent Effects | The solvent can have a remarkable effect on enantioselectivity.[1][3] Screen different anhydrous solvents (e.g., EtOH, MeOH, THF) to find the optimal one for your specific substrate. |

| Base Concentration | The concentration of the activating base (e.g., KOtBu) can influence the reaction. Ensure the base concentration is optimized; a typical concentration is around 0.02 M.[2] |

| Hydrogen Pressure | In some iridium-catalyzed systems, lowering the hydrogen pressure has been shown to increase enantioselectivity.[6] |

Data Presentation: Optimized Reaction Conditions

Table 1: Asymmetric Hydrogenation of β-Aryl-β-ketoesters with Ir-(R)-SpiroPAP [2]

| Substrate | Catalyst Loading (mol%) | Base (KOtBu) Conc. (M) | H₂ Pressure (atm) | Solvent | Temp. (°C) | Time | Yield (%) | ee (%) |

| Ethyl 3-oxo-3-phenylpropanoate | 0.1 | 0.02 | 8 | Anhydrous EtOH | Room Temp. | 25 min | 98 | 99.2 |

| Ethyl 3-oxo-3-(p-tolyl)propanoate | 0.1 | 0.02 | 8 | Anhydrous EtOH | Room Temp. | 30 min | 95 | 99.8 |

| Ethyl 3-(2-naphthyl)-3-oxopropanoate | 0.1 | 0.02 | 8 | Anhydrous EtOH | Room Temp. | 4 h | 93 | 96.0 |

| Ethyl 3-oxo-3-phenylpropanoate | 0.001 | 0.02 | 50 | Anhydrous EtOH | Room Temp. | 19 h | 98 | 98.0 |

Experimental Protocols & Visualizations

Protocol 1: Preparation of Ir-(R)-SpiroPAP Catalyst[2]

-

Setup: Charge a dry 25 mL Schlenk tube with (R)-SpiroPAP ligand (70.5 mg, 0.094 mmol) and [Ir(COD)Cl]2 (30 mg, 0.045 mmol).

-

Inerting: Purge the Schlenk tube with hydrogen gas three times.

-

Reaction: Add 6 mL of anhydrous ethanol (dried over Mg turnings and distilled).

-

Stirring: Stir the reaction mixture at room temperature. The solution's color will change from orange to light yellow over approximately 1.5 hours.

-

Isolation: Remove the solvent under reduced pressure.

-